molecular formula C16H16BrNO2 B6630660 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide

Cat. No.: B6630660
M. Wt: 334.21 g/mol
InChI Key: BQUHFFQHLQJDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide typically involves multiple steps:

    Amidation: The formation of the benzamide core can be accomplished by reacting the brominated benzene derivative with an amine, such as 2-hydroxy-1-phenylethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine groups, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of hydroxyl or amine-substituted derivatives.

Scientific Research Applications

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving bromine-containing compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenylethyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxy-1-phenylethyl)propanamide: Similar structure but with a propanamide core.

    2-hydroxy-N-(1-phenylethyl)benzamide: Similar structure but without the bromine atom.

    2-bromo-N-methylaniline: Similar structure but with a methylaniline core.

Uniqueness

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide is unique due to the presence of both a bromine atom and a hydroxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzamide core provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-6-5-9-13(15(11)17)16(20)18-14(10-19)12-7-3-2-4-8-12/h2-9,14,19H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUHFFQHLQJDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(CO)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.